molecular formula C9H13NO5 B3101028 3-(Prop-2-ynyloxy)pyrrolidine oxalate CAS No. 1383133-88-7

3-(Prop-2-ynyloxy)pyrrolidine oxalate

Cat. No. B3101028
CAS RN: 1383133-88-7
M. Wt: 215.2 g/mol
InChI Key: SACBUZQRWYZESS-UHFFFAOYSA-N
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Description

“3-(Prop-2-ynyloxy)pyrrolidine oxalate” is a chemical compound with the molecular formula C9H13NO5 and a molecular weight of 215.21 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(Prop-2-ynyloxy)pyrrolidine oxalate” are not detailed in the searched resources, pyrrolidine derivatives are known to undergo various reactions depending on their functional groups .

Scientific Research Applications

Pyrrolidine derivatives, including "3-(Prop-2-ynyloxy)pyrrolidine oxalate," have garnered interest in medicinal chemistry due to their versatile scaffold which facilitates the exploration of pharmacophore space. The saturated pyrrolidine ring, characterized by its sp^3-hybridization, contributes significantly to the stereochemistry of molecules, enhancing three-dimensional coverage and potentially influencing biological activity through various stereoisomers and spatial orientations of substituents. This makes pyrrolidine derivatives key candidates in the design of novel biologically active compounds with diverse biological profiles (Li Petri et al., 2021).

Pyrrolizidine Alkaloids and Biodiversity

Pyrrolizidine alkaloids, structurally related to pyrrolidine derivatives, demonstrate the adaptability and defense mechanisms of plants against herbivores. Their evolutionary significance and diversity, especially in the Senecioneae tribe, underline the chemical and biological diversity of pyrrolidine-related compounds. These studies also shed light on the synthetic versatility of pyrrolidine and its derivatives in the biosynthesis of complex natural products (Langel et al., 2011).

Advanced Oxidation Processes

Research into advanced oxidation processes emphasizes the utility of various pyrrolidine derivatives, including those related to "3-(Prop-2-ynyloxy)pyrrolidine oxalate," in environmental applications. These compounds play a role in the activation and stabilization of reactive oxidant species, contributing to the degradation of pollutants and offering a sustainable approach to water treatment technologies (Lee et al., 2020).

Future Directions

Pyrrolidine derivatives, including “3-(Prop-2-ynyloxy)pyrrolidine oxalate”, may have potential in drug discovery due to their diverse biological activities . Future research could focus on exploring the biological profiles of these compounds and optimizing their physicochemical parameters for better ADME/Tox results .

properties

IUPAC Name

oxalic acid;3-prop-2-ynoxypyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.C2H2O4/c1-2-5-9-7-3-4-8-6-7;3-1(4)2(5)6/h1,7-8H,3-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACBUZQRWYZESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCNC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-ynyloxy)pyrrolidine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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